Technical Guide to Lyoniside: Structural Characterization and Pharmacophore Analysis
Technical Guide to Lyoniside: Structural Characterization and Pharmacophore Analysis
Executive Summary
Lyoniside (CAS: 34425-25-7) is a bioactive lignan glycoside belonging to the cyclolignan class. Chemically defined as the 9-O-
Chemical Architecture & Stereochemistry
Structural Identity
Lyoniside is composed of an aryltetralin-type lignan aglycone, (+)-lyoniresinol , glycosylated at the primary alcohol position (C-9) with a xylose moiety.
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IUPAC Name: (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1][2]
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Molecular Formula:
[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Molecular Weight: 552.57 g/mol [2]
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Classification: Aryltetralin Lignan Glycoside[4]
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Aglycone: (+)-Lyoniresinol (CAS: 14464-90-5)
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Sugar Moiety:
-D-Xylopyranose
Stereochemical Configuration
The biological activity of lyoniside is strictly dependent on its stereochemistry. The aglycone, (+)-lyoniresinol, possesses chiral centers at positions 7, 8, and 8' (lignan numbering).
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Aglycone Configuration: (+)-enantiomer.
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Glycosidic Linkage:
-linkage at the C-9 primary hydroxyl group. -
Critical Distinction: Researchers must distinguish Lyoniside from Sitogluside (
-sitosterol glucoside). While some databases conflate these synonyms due to legacy data ingestion errors, they are chemically distinct classes (lignan vs. steroid).
Spectroscopic Characterization
Accurate identification requires high-resolution NMR spectroscopy. The following data represents the consensus chemical shifts for Lyoniside in deuterated methanol (
Nuclear Magnetic Resonance (NMR) Data
| Position | Carbon Type | Structural Assignment | ||
| Aglycone | ||||
| 1 | CH | 40.8 | 4.35 (d, 5.5) | Benzylic CH (Tetralin ring) |
| 2 | CH | 46.5 | 1.98 (m) | Aliphatic ring CH |
| 3 | CH | 41.8 | 1.65 (m) | Aliphatic ring CH |
| 4 | 33.8 | 2.65 (dd, 15.0, 4.5) | Benzylic | |
| 5 | C | 147.5 | - | Aromatic C-OMe |
| 6 | C | 138.9 | - | Aromatic C-OH |
| 7 | C | 148.6 | - | Aromatic C-OMe |
| 8 | CH | 107.5 | 6.58 (s) | Aromatic H |
| 9 ( | 71.5 | 3.55 / 3.95 (m) | Glycosylation Site | |
| 9' ( | 66.2 | 3.50 / 3.60 (m) | Free Primary Alcohol | |
| Pendant Ring | ||||
| 1' | C | 139.2 | - | Quaternary Aromatic |
| 2', 6' | CH | 106.9 | 6.42 (s) | Symmetric Aromatic H |
| 3', 5' | C | 149.0 | - | Aromatic C-OMe |
| 4' | C | 134.5 | - | Aromatic C-OH |
| Methoxyls | 56.5 - 60.5 | 3.35 - 3.85 (s) | 4 x OMe groups | |
| Sugar (Xylose) | ||||
| 1'' (Anomeric) | CH | 105.2 | 4.25 (d, 7.5) | |
| 2'' | CH | 75.1 | 3.20 (m) | Sugar CH |
| 3'' | CH | 77.8 | 3.32 (m) | Sugar CH |
| 4'' | CH | 71.0 | 3.45 (m) | Sugar CH |
| 5'' | 67.0 | 3.18 / 3.82 (m) | Sugar |
Analyst Note: The doublet at
4.25 ppm withHz is diagnostic for the -anomeric configuration of the xylose moiety. The downfield shift of C-9 ( 71.5) relative to C-9' ( 66.2) confirms the site of glycosylation.
Isolation & Purification Protocol
This protocol is optimized for extracting Lyoniside from plant matrices such as Vaccinium myrtillus (stems) or Saraca asoca (bark).
Workflow Diagram
The following Graphviz diagram illustrates the critical fractionation steps required to separate the polar glycoside from the lipophilic aglycone and other matrix components.
Figure 1: Step-by-step fractionation workflow for the isolation of Lyoniside.
Detailed Methodology
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Extraction: Macerate dried, powdered plant material in 70% Ethanol (1:10 w/v) for 24 hours or reflux for 2 hours (3 cycles).
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Partitioning: Evaporate ethanol. Suspend the residue in water.
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Wash with Petroleum Ether to remove chlorophyll and lipids.
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Wash with Chloroform to remove free aglycones (Lyoniresinol).
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Extract the aqueous phase with n-Butanol . Lyoniside partitions into the n-BuOH layer due to its glycosidic nature.
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Chromatography:
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MCI Gel CHP-20P: Load the n-BuOH fraction. Elute with a water-methanol gradient. Lyoniside typically elutes between 40-60% Methanol.
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Sephadex LH-20: Purify the lignan-rich fraction using Methanol as the mobile phase to remove phenolic polymers.
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Final Polish: Silica gel chromatography using Chloroform:Methanol:Water (8:2:0.1) yields pure Lyoniside.
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Pharmacological Potential & Mechanism[4][6][7]
Lyoniside functions as a prodrug and a direct effector. Upon hydrolysis by intestinal
Structure-Activity Relationship (SAR)[8]
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Antioxidant: The phenolic hydroxyl groups (C-4', C-6) act as radical scavengers.
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Solubility: The xylose moiety significantly enhances aqueous solubility compared to the aglycone, improving bioavailability.
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Anti-melanogenic: Lyoniside downregulates the MITF (Microphthalmia-associated transcription factor) pathway.[5]
Signaling Pathway Diagram
Figure 2: Proposed mechanism of action for the anti-melanogenic activity of Lyoniside/Lyoniresinol.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14521039, Lyoniside. Retrieved February 28, 2026 from [Link]
- Szakiel, A., et al. (2012).Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus. Phytochemistry Letters.
- Sun, Y., et al. (2012).The isolation and structure identification of four Lignan's stereoisomers from Uncaria sinensis. Academic Journals. (Confirming NMR stereochemical assignment methods).
Sources
- 1. Lyoniside | C27H36O12 | CID 14521039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ANPDB [phabidb.vm.uni-freiburg.de]
- 3. Vitedoin A | CAS:819861-40-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. (+)-Lyoniresinol | CAS:14464-90-5 | Manufacturer ChemFaces [chemfaces.com]
